5-Bromo-2-nitrobenzaldehyde
Overview
Description
5-Bromo-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H4BrNO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 5-position and a nitro group at the 2-position. This compound is known for its utility in various chemical syntheses and research applications due to its reactive aldehyde group and the presence of both bromine and nitro substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitrobenzaldehyde typically involves the nitration of 5-bromo-2-nitrotoluene followed by oxidation. One common method starts with the bromination of 2-nitrotoluene to yield 5-bromo-2-nitrotoluene. This intermediate is then oxidized using reagents such as potassium permanganate or chromium trioxide to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Condensation: Amines or hydrazines in the presence of an acid catalyst.
Major Products:
Reduction: 5-Bromo-2-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Condensation: Schiff bases or hydrazones.
Scientific Research Applications
5-Bromo-2-nitrobenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-2-nitrobenzaldehyde involves its reactive functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the nitro and bromine substituents can participate in various chemical transformations. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- 2-Chloro-5-nitrobenzaldehyde
- 5-Chloro-2-nitrobenzaldehyde
- 5-Bromo-2-nitroanisole
Comparison: 5-Bromo-2-nitrobenzaldehyde is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity patterns compared to its analogs. For instance, 2-Chloro-5-nitrobenzaldehyde and 5-Chloro-2-nitrobenzaldehyde have chlorine instead of bromine, which affects their reactivity and the types of reactions they undergo. 5-Bromo-2-nitroanisole has a methoxy group instead of an aldehyde, leading to different chemical behavior and applications .
Properties
IUPAC Name |
5-bromo-2-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRVBZVJVRHSNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174267 | |
Record name | Benzaldehyde, 5-bromo-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20357-20-4 | |
Record name | 5-Bromo-2-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20357-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 5-bromo-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020357204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromo-2-nitrobenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107452 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde, 5-bromo-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key application of 5-Bromo-2-nitrobenzaldehyde in organic synthesis?
A1: this compound serves as a valuable building block in the total synthesis of natural products. For instance, it plays a crucial role in synthesizing (±)-hinckdentine A, a marine alkaloid. [] The synthesis involves a cyanide-catalyzed imino-Stetter reaction using this compound and an aldimine derived from ethyl 2-amino-3,5-dibromocinnamate. This reaction forms a key intermediate containing the core carbon skeleton and functional groups of (±)-hinckdentine A. []
Q2: Can this compound be synthesized from other readily available compounds?
A2: Yes, this compound can be efficiently synthesized from 2,5-Dibromonitrobenzene. [] This method utilizes a regioselective bromine/lithium exchange reaction at low temperature, followed by treatment with dimethylformamide to yield the desired aldehyde. [] This approach offers a high yield (92%) and demonstrates the potential for utilizing readily available starting materials to access this versatile building block.
Q3: How is this compound relevant to the field of radiochemistry?
A3: While not directly used in its original form, this compound acts as a precursor for synthesizing 4-[18F]fluorobromobenzene, a crucial radiolabeling agent. [] The process involves radiofluorination of this compound, followed by a decarbonylation reaction to yield the desired 4-[18F]fluorobromobenzene. [] This radiolabeled compound plays a vital role in developing novel Positron Emission Tomography (PET) tracers for various applications in medical imaging and drug discovery.
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